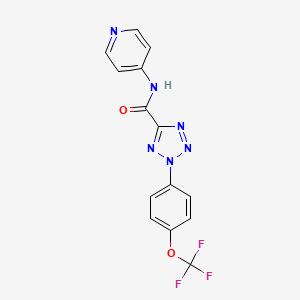
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H9F3N6O2 and its molecular weight is 350.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This tetrazole derivative exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. A study utilizing the PASS (Prediction of Activity Spectra for Substances) model predicted a high probability (Pa = 0.795) for analgesic activity, suggesting that this compound may effectively alleviate pain through multiple mechanisms .
2. Anticancer Activity
Preliminary studies have suggested that tetrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promise as inhibitors of specific cancer pathways. The inhibition of transforming growth factor beta (TGF-beta) type I receptor has been highlighted as a potential mechanism for anticancer activity, which may also apply to this compound .
3. Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been documented in various studies. The compound's structure suggests that it could interact with bacterial membranes or enzymes critical for survival. A related study showed that certain tetrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applicability in treating bacterial infections .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Analgesic | High probability of efficacy | |
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against bacteria |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pain signaling or inflammation.
- Receptor Modulation : Interaction with specific receptors, such as those involved in the nociceptive pathway, could mediate analgesic effects.
- Cell Proliferation Inhibition : The ability to interfere with cell cycle progression in cancer cells may underlie its anticancer properties.
属性
IUPAC Name |
N-pyridin-4-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O2/c15-14(16,17)25-11-3-1-10(2-4-11)23-21-12(20-22-23)13(24)19-9-5-7-18-8-6-9/h1-8H,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSIROZJQGZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC=NC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














